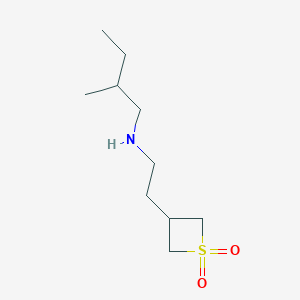

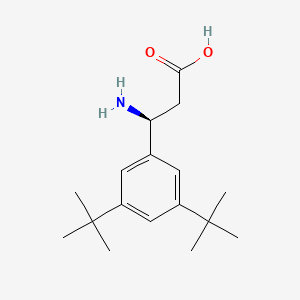

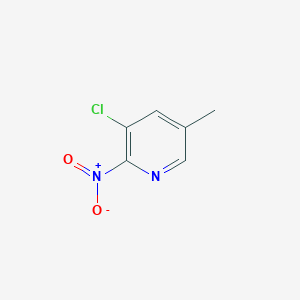

![molecular formula C14H20N2O2 B15233405 (S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)

(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a complex organic compound belonging to the class of pyrrolobenzodiazepines. These compounds are known for their tricyclic structure, which includes a substituted aromatic A ring, a diazepine B ring, and a pyrrolidine C ring . The unique structure of this compound contributes to its diverse biological activities, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of (S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine involves several steps. One common method includes the construction of the diazepine ring via functionalization of pyrrole derivatives . For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction between o-pyrroloanilines and ethyl 2-bromo-2,2-difluoroacetate . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Análisis De Reacciones Químicas

(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Rh(III) catalysts, Pd catalysts, and ethyl 2-bromo-2,2-difluoroacetate . Major products formed from these reactions include difluoroalkylated pyrrolobenzodiazepine derivatives .

Aplicaciones Científicas De Investigación

This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Pyrrolobenzodiazepines, including (S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine, have demonstrated remarkable anti-tumor, anti-bacterial, analgesic, and anti-neurodegenerative activities . They are known for their ability to bind to the minor groove of DNA and exert cytotoxic effects, making them valuable in oncological research . Additionally, recent studies suggest that these compounds can function as neurological modulators, providing potential treatments for neurodegenerative diseases such as Alzheimer’s .

Mecanismo De Acción

The mechanism of action of (S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine involves its ability to bind to specific molecular targets and pathways. Pyrrolobenzodiazepines are known to recognize and bind to the minor groove of DNA, leading to cytotoxic effects . This binding disrupts cellular processes, ultimately resulting in cell death . The compound’s unique structure, including the S-chiral center, plays a crucial role in receptor activation and DNA binding .

Comparación Con Compuestos Similares

(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine can be compared to other pyrrolobenzodiazepines such as anthramycin, sibiromycin, and tomaymycin . These compounds share similar tricyclic structures and biological activities. the unique structural features of this compound, such as its specific substitution pattern and chiral center, contribute to its distinct pharmacological properties .

Propiedades

Fórmula molecular |

C14H20N2O2 |

|---|---|

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

(6aS)-2,3-dimethoxy-6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine |

InChI |

InChI=1S/C14H20N2O2/c1-17-13-6-10-9-16-5-3-4-11(16)8-15-12(10)7-14(13)18-2/h6-7,11,15H,3-5,8-9H2,1-2H3/t11-/m0/s1 |

Clave InChI |

GXCQIJGEQHNCAU-NSHDSACASA-N |

SMILES isomérico |

COC1=C(C=C2C(=C1)CN3CCC[C@H]3CN2)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)CN3CCCC3CN2)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

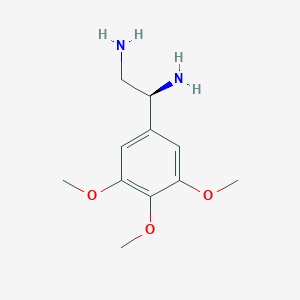

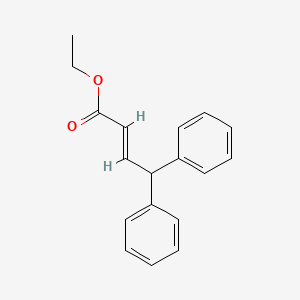

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)

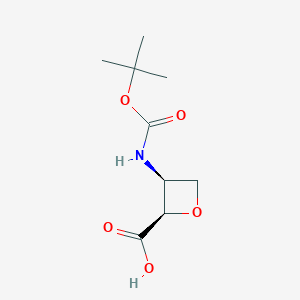

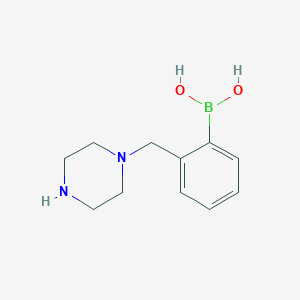

![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)

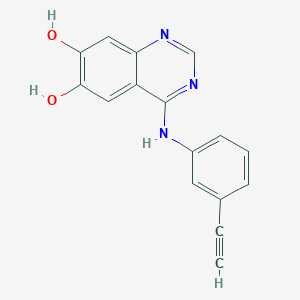

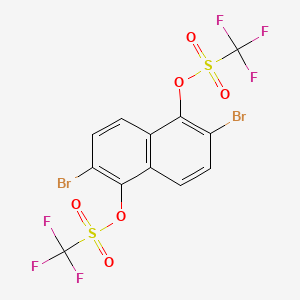

![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)

![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)

![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)